molecular formula C16H32O3 B14572848 Tert-butyl 2-butyl-2-ethylhexaneperoxoate CAS No. 61415-90-5

Tert-butyl 2-butyl-2-ethylhexaneperoxoate

Cat. No.: B14572848
CAS No.: 61415-90-5
M. Wt: 272.42 g/mol
InChI Key: JJZHDNSPPGKYIY-UHFFFAOYSA-N
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Description

Tert-butyl 2-butyl-2-ethylhexaneperoxoate: is an organic peroxide primarily used as a radical initiator in polymerization processes. It is a colorless liquid at room temperature and is known for its high reactivity and thermal instability. This compound is widely used in the production of polymers such as polyethylene and acrylic polymers, as well as in the curing of unsaturated polyester resins .

Properties

CAS No.

61415-90-5

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

tert-butyl 2-butyl-2-ethylhexaneperoxoate

InChI

InChI=1S/C16H32O3/c1-7-10-12-16(9-3,13-11-8-2)14(17)18-19-15(4,5)6/h7-13H2,1-6H3

InChI Key

JJZHDNSPPGKYIY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CCCC)C(=O)OOC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-butyl-2-ethylhexaneperoxoate can be synthesized through the reaction of tert-butyl alcohol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves mixing equimolar amounts of tert-butyl alcohol and 30-50% hydrogen peroxide, followed by the addition of sulfuric acid to catalyze the reaction .

Industrial Production Methods: The industrial production of this compound is carried out in a closed process to minimize worker exposure. The process involves the controlled reaction of tert-butyl alcohol with hydrogen peroxide under specific temperature and pressure conditions. The reaction mixture is then purified to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-butyl-2-ethylhexaneperoxoate primarily undergoes decomposition reactions due to its peroxide functional group. These reactions can be triggered by heat, light, or the presence of certain catalysts.

Common Reagents and Conditions:

    Oxidation: The compound can act as an oxidizing agent, decomposing to form free radicals that initiate polymerization reactions.

    Reduction: It can be reduced to its corresponding alcohol and hydroperoxide under specific conditions.

    Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.

Major Products Formed: The decomposition of this compound typically results in the formation of tert-butyl alcohol, ethylhexanoic acid, and various free radicals that can initiate polymerization .

Scientific Research Applications

Chemistry: Tert-butyl 2-butyl-2-ethylhexaneperoxoate is widely used as a radical initiator in the polymerization of various monomers, including ethylene, propylene, and acrylic monomers. It is also used in the synthesis of block copolymers and graft copolymers .

Biology and Medicine:

Industry: In the industrial sector, this compound is used as a curing agent for unsaturated polyester resins, which are widely used in the production of fiberglass-reinforced plastics and other composite materials .

Mechanism of Action

The primary mechanism of action of tert-butyl 2-butyl-2-ethylhexaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The compound’s reactivity is influenced by factors such as temperature, pressure, and the presence of catalysts .

Comparison with Similar Compounds

    Tert-butyl hydroperoxide: Another organic peroxide used as a radical initiator and oxidizing agent.

    Cumene hydroperoxide: Used in the production of phenol and acetone, as well as a radical initiator in polymerization.

    Benzoyl peroxide: Commonly used in the polymerization of styrene and as an acne treatment.

Uniqueness: Tert-butyl 2-butyl-2-ethylhexaneperoxoate is unique due to its specific structure, which provides a balance between reactivity and stability. Its ability to generate free radicals at relatively low temperatures makes it particularly useful in polymerization processes where controlled initiation is required .

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